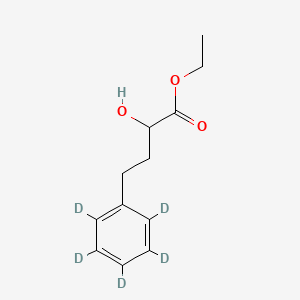
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” is a stable isotope labelled compound . It has a molecular formula of C12H11D5O3 and a molecular weight of 213.28 . It is also known as alpha-Hydroxybenzenebutanoic Acid-d5 Ethyl Ester, and Ethyl 2-Hydroxy-4-phenylbutano .
Synthesis Analysis
The synthesis of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” involves biocatalytic processes . A study reported the use of a newly isolated Rhodotorula mucilaginosa CCZU-G5 in an aqueous/organic solvent biphasic system for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to synthesize optically active ®-HPBA . Another study reported the enantio- and chemoselective hydrogenation of several 2,4-diketo acid derivatives to the corresponding 2-hydroxy compounds with cinchona modified Pt catalysts .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” is represented by the formula C12H11D5O3 . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the production of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” include the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases . This is an efficient approach for its synthesis as OPBA can be easily synthesized and is relatively cheap .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” include a molecular formula of C12H11D5O3 and a molecular weight of 213.28 .Future Directions
The future directions for “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” could involve further optimization of the biocatalytic processes for its synthesis . Studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE .
properties
IUPAC Name |
ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

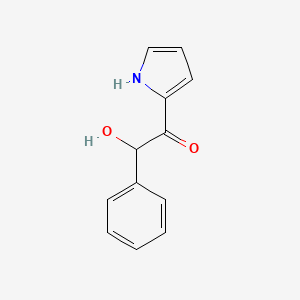
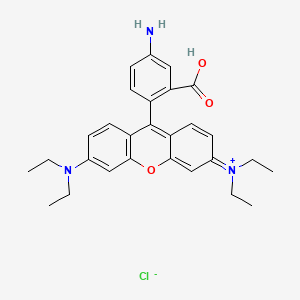
![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
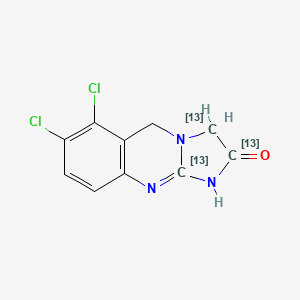
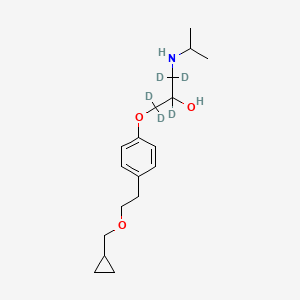
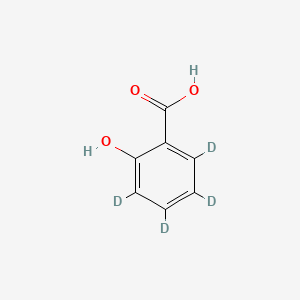
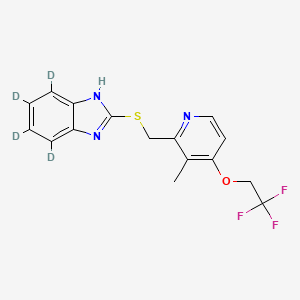
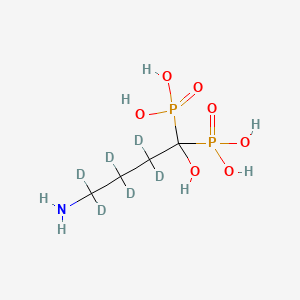
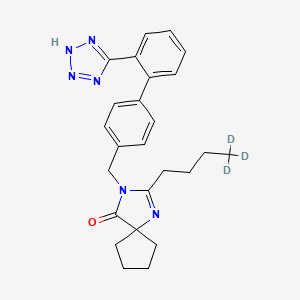
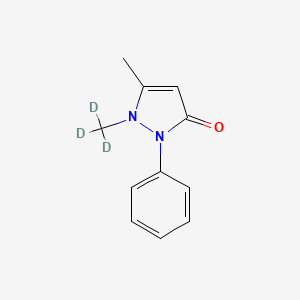

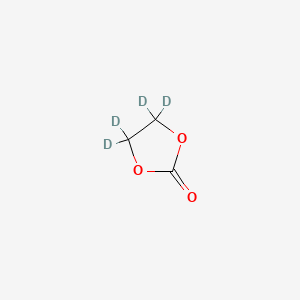
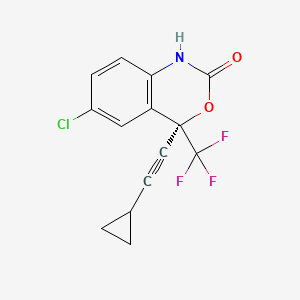
![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)